3-Ethyl-2,4-dimethyloctane

Catalog No.
S15141350
CAS No.
62184-03-6
M.F
C12H26
M. Wt
170.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2,4-dimethyloctane

CAS Number

62184-03-6

Product Name

3-Ethyl-2,4-dimethyloctane

IUPAC Name

3-ethyl-2,4-dimethyloctane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-6-8-9-11(5)12(7-2)10(3)4/h10-12H,6-9H2,1-5H3

InChI Key

QYHDQDAUJCPVFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(CC)C(C)C

3-Ethyl-2,4-dimethyloctane is an organic compound classified as a branched alkane with the molecular formula C12H26C_{12}H_{26}. It consists of a linear octane backbone with an ethyl group attached at the third carbon and two methyl groups at the second and fourth carbons. This structural configuration contributes to its unique physical and chemical properties, distinguishing it from other alkanes.

As a saturated hydrocarbon, 3-ethyl-2,4-dimethyloctane primarily participates in reactions typical of alkanes. The main types of reactions include:

  • Oxidation: The compound can undergo combustion in the presence of oxygen, producing carbon dioxide and water.
  • Halogenation: It can react with halogens (such as chlorine or bromine) under UV light to form haloalkanes through substitution reactions.
  • Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.

Common Reagents and Conditions

  • Oxidation: Requires oxygen and an ignition source.
  • Halogenation: Involves halogens (e.g., Cl2Cl_2, Br2Br_2) and UV light or heat.
  • Cracking: Utilizes high temperatures for thermal cracking or catalysts like zeolites for catalytic cracking.

The synthesis of 3-ethyl-2,4-dimethyloctane can be achieved through various methods:

  • Alkylation: One common approach involves the alkylation of 2,4-dimethylpentane with ethyl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide. This reaction typically occurs under anhydrous conditions to avoid side reactions.
  • Catalytic Processes: In industrial settings, zeolite catalysts may be employed for the alkylation of isopentane with ethylene, optimizing yield and purity through continuous flow reactors and controlled parameters .

Several compounds share structural similarities with 3-ethyl-2,4-dimethyloctane. A comparison highlights its uniqueness:

CompoundStructure DescriptionUnique Features
2,4-DimethylpentaneLacks the ethyl group; only has two methyl groupsSimpler structure with different physical properties
3-Ethyl-2,2-dimethylpentaneDifferent branching pattern; one less methyl groupAlters reactivity and boiling point
2,2,4-Trimethylpentane (Isooctane)Well-known branched alkane used for octane ratingStandard reference for fuel performance

The distinct branching pattern of 3-ethyl-2,4-dimethyloctane influences its physical properties such as boiling point and melting point, making it valuable in specific industrial applications where other similar compounds may not suffice .

XLogP3

5.8

Exact Mass

170.203450829 g/mol

Monoisotopic Mass

170.203450829 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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